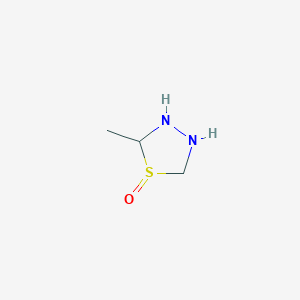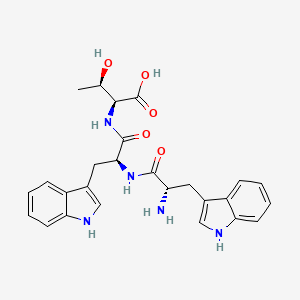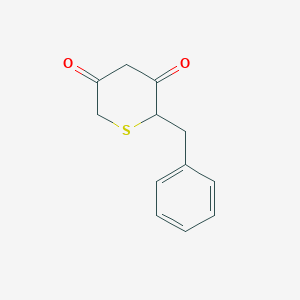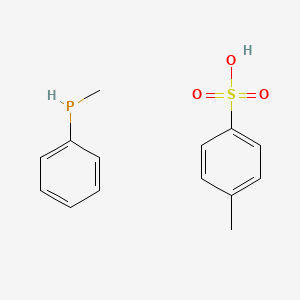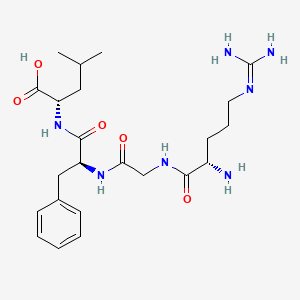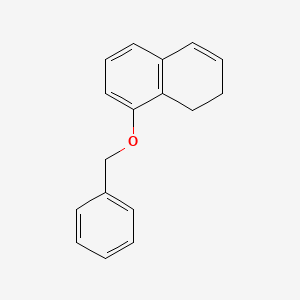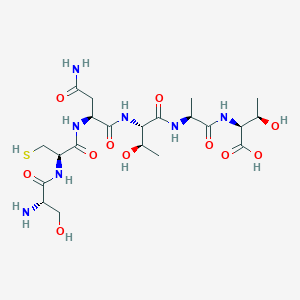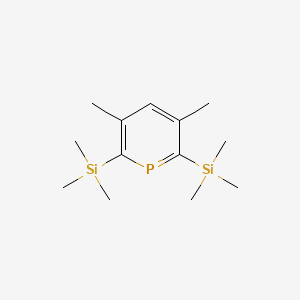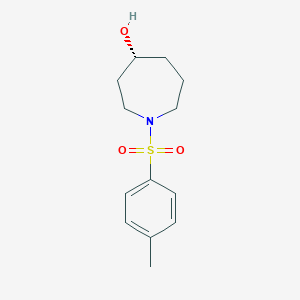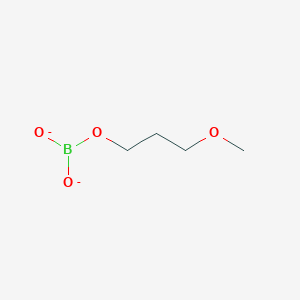![molecular formula C47H48O6 B14250304 4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) CAS No. 231280-30-1](/img/structure/B14250304.png)
4,4',4'',4'''-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple phenolic groups, which contribute to its reactivity and functionality in different chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) typically involves the condensation of 2,5-dimethylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of methylene bridges between the phenolic units, resulting in the final product. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under the influence of oxidizing agents.
Reduction: The compound can be reduced to form hydroquinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of multiple phenolic groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as resins and coatings, due to its stability and reactivity
Mecanismo De Acción
The mechanism of action of 4,4’,4’‘,4’‘’-{Methylenebis[(6-hydroxy-3,1-phenylene)methanetriyl]}tetrakis(2,5-dimethylphenol) involves its interaction with various molecular targets and pathways. The phenolic groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in preventing cellular damage and inflammation. Additionally, the compound can interact with specific enzymes and receptors, modulating their activity and contributing to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(2,6-diethylaniline): Known for its use in the production of polyurethanes and epoxy resins.
4,4’-Methylenebis(3-chloro-2,6-diethylaniline): Utilized as a curing agent for epoxies and a precursor for polyamides.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Commonly used as an antioxidant in rubber and plastic industries.
Uniqueness
Its unique structure allows for diverse chemical modifications and functionalizations, making it a versatile compound in various scientific and industrial fields .
Propiedades
Número CAS |
231280-30-1 |
|---|---|
Fórmula molecular |
C47H48O6 |
Peso molecular |
708.9 g/mol |
Nombre IUPAC |
4-[[5-[[3-[bis(4-hydroxy-2,5-dimethylphenyl)methyl]-4-hydroxyphenyl]methyl]-2-hydroxyphenyl]-(4-hydroxy-2,5-dimethylphenyl)methyl]-2,5-dimethylphenol |
InChI |
InChI=1S/C47H48O6/c1-24-17-42(50)28(5)13-34(24)46(35-14-29(6)43(51)18-25(35)2)38-22-32(9-11-40(38)48)21-33-10-12-41(49)39(23-33)47(36-15-30(7)44(52)19-26(36)3)37-16-31(8)45(53)20-27(37)4/h9-20,22-23,46-53H,21H2,1-8H3 |
Clave InChI |
KYUYNUHTQHRYGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1O)C)C(C2=C(C=C(C(=C2)C)O)C)C3=C(C=CC(=C3)CC4=CC(=C(C=C4)O)C(C5=C(C=C(C(=C5)C)O)C)C6=C(C=C(C(=C6)C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


